Acrylophenone serves as a starting material for the synthesis of various functionalized molecules with diverse applications. Here are some examples:
These are just a few examples, and the potential applications of acrylophenone as a synthetic precursor are constantly being explored by researchers.
The presence of both a ketone and an alkene functionality in acrylophenone makes it a valuable molecule for studying organic reaction mechanisms. Scientists can use acrylophenone to investigate various organic reactions, such as:
Acrylophenone is an organic compound with the molecular formula CHO. It is classified as a ketone and is characterized by the presence of both an acrylate and a phenyl group. The compound can be synthesized through various methods, including the Mannich reaction, which involves acetophenone, formaldehyde, and an amine hydrochloride as key reactants . Acrylophenone exhibits the ability to undergo polymerization, resulting in poly(phenylvinyl ketone), either via radical or anionic mechanisms .
Research indicates that acrylophenone and its derivatives exhibit various biological activities. Some studies suggest potential anticancer properties, as certain acrylophenones have shown cytotoxic effects against cancer cell lines. The mechanism of action may involve the alkylation of thiol groups in proteins due to the presence of the α,β-unsaturated carbonyl moiety, which is reactive towards nucleophiles .
Acrylophenone can be synthesized through several methods:
These methods provide flexibility in producing acrylophenone with varying yields and purities.
Acrylophenone finds applications in various fields:
Studies on acrylophenone interactions focus on its reactivity with biological molecules. The compound's ability to form adducts with thiols suggests it may affect protein function, which is crucial for understanding its biological implications. Additionally, research into its interaction with nucleophiles has highlighted its potential as a reactive intermediate in organic synthesis .
Several compounds share structural similarities with acrylophenone, each exhibiting unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Acetophenone | CHO | Precursor for acrylophenone; less reactive |
| Propiophenone | CHO | Similar structure; different side chain |
| Benzoylacetylene | CHO | Contains a similar aromatic system |
| 4-Acetylphenol | CHO | Hydroxyl group adds different reactivity |
Acrylophenone's unique feature lies in its dual functionality as both an acrylate and a ketone, allowing for diverse chemical reactivity not seen in some of its analogs.
Acrylophenone’s structure comprises a phenyl group (C₆H₅) attached to a propenone backbone (CH₂=CH-C=O). The α,β-unsaturated carbonyl system enables conjugation between the phenyl ring and the ketone, imparting reactivity toward nucleophilic additions and radical polymerization.
IUPAC Name: 1-phenylprop-2-en-1-one
SMILES: C=CC(=O)c1ccccc1
InChI: InChI=1S/C9H8O/c1-2-9(10)8-6-4-3-5-7-8/h2-7H,1H2
Molecular Weight: 132.16 g/mol
| Identifier | Value |
|---|---|
| CAS Number | 768-03-6 |
| PubChem CID | 12486 |
| ChEMBL ID | 3099615 |
| Synonyms | Phenyl vinyl ketone, vinyl phenyl ketone |
The Mannich reaction represents one of the most established synthetic routes to acrylophenone derivatives, involving the condensation of acetophenone with formaldehyde and an amine hydrochloride under acidic conditions [1] [3]. This three-component reaction proceeds through the formation of an iminium ion intermediate, followed by nucleophilic attack by the enolate form of acetophenone.
The Mannich reaction mechanism proceeds through several discrete steps. Initially, the Lewis acid catalyst activates formaldehyde by coordinating to the carbonyl oxygen, facilitating the formation of an iminium ion with the amine component [4]. Under acidic conditions, acetophenone undergoes keto-enol tautomerization, generating the nucleophilic enol form that subsequently attacks the electrophilic iminium carbon [3] [4]. The resulting beta-amino carbonyl compound, commonly referred to as a Mannich base, can undergo elimination under appropriate conditions to yield the corresponding acrylophenone derivative.
Research by Tollens in 1903 first documented the reaction between acetophenone and formaldehyde in the presence of ammonium chloride, leading to tertiary amine formation [3]. Subsequently, Carl Mannich recognized the general applicability of this condensation pattern, establishing the reaction as a fundamental transformation in organic synthesis.
Traditional Mannich reaction protocols employ reflux conditions in aqueous or mixed aqueous-organic media. The reaction typically requires stoichiometric amounts of acetophenone, formaldehyde (often as paraformaldehyde), and amine hydrochloride, with reaction times ranging from several hours to overnight [5] [6]. The choice of amine component significantly influences both reaction rate and product distribution, with primary and secondary amines showing distinct reactivity patterns.
Recent advances in microwave-assisted synthesis have dramatically improved reaction efficiency. Studies utilizing 2,2,2-trifluoroethylamine hydrochloride, paraformaldehyde, and acetophenone under microwave irradiation achieved complete transformation in just 10 minutes, providing trifluoroethyl-derived secondary amine products in 71.4% yield [7]. This represents a significant improvement over conventional heating methods, which typically require extended reaction times and often produce complex product mixtures.
The Mannich reaction exhibits broad substrate tolerance, accommodating various substituted acetophenones and amine nucleophiles. However, the reaction is limited to compounds containing acidic α-hydrogen atoms adjacent to carbonyl groups [4]. Additionally, the use of tertiary amines is precluded due to the absence of nitrogen-bound hydrogen required for iminium ion formation.
The reaction can be complicated by competing side reactions, including polymerization and over-alkylation. Careful control of reaction stoichiometry and temperature is essential to minimize these undesired pathways and maximize acrylophenone yield [8].
The Claisen-Schmidt condensation provides an alternative and often complementary approach to acrylophenone synthesis, involving the base-catalyzed condensation of acetophenone with aromatic aldehydes [9] [10]. This reaction, named after Rainer Ludwig Claisen and J. Gustav Schmidt, represents a specific variant of the aldol condensation and has found extensive application in chalcone synthesis.
The Claisen-Schmidt condensation proceeds through a characteristic aldol addition-elimination sequence [11]. Under basic conditions, acetophenone undergoes deprotonation at the methyl position to generate an enolate anion. This nucleophilic species subsequently attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming a beta-hydroxy ketone intermediate. Spontaneous elimination of water from this intermediate yields the α,β-unsaturated ketone product with restoration of conjugation [9] [12].
The reaction mechanism is facilitated by the stability of the conjugated enolate system and the driving force provided by the formation of the extended π-electron system in the final product. The aromatic nature of both the ketone and aldehyde components contributes to the thermodynamic favorability of the condensation [10].
Classical Claisen-Schmidt protocols employ sodium hydroxide or potassium carbonate as the base catalyst in polar protic solvents such as ethanol or water [10] [12]. Reaction temperatures typically range from room temperature to reflux conditions, depending on the specific substrate combination and desired reaction rate.
Modern variations have introduced environmentally benign modifications, including the use of water as the sole solvent and reduced catalyst loadings. A notable example involves the three-component condensation of acetophenone, aromatic aldehydes, and 3-oxo-N-phenylbutanamide catalyzed by potassium carbonate (10 mol%) in water-ethanol mixtures at room temperature [10]. This protocol demonstrated high efficiency with quantitative yields and excellent functional group tolerance.
The reaction conditions can be optimized based on the electronic properties of the substrates. Electron-deficient aromatic aldehydes generally react more rapidly and provide higher yields compared to electron-rich counterparts [13]. This reactivity pattern reflects the increased electrophilicity of the aldehyde carbonyl in the presence of electron-withdrawing substituents.
The Claisen-Schmidt condensation exhibits remarkable substrate versatility, accommodating a wide range of aromatic aldehydes and ketones [12]. The reaction has been successfully applied to the synthesis of diverse chalcone derivatives, including those bearing heterocyclic substituents and complex functional group arrays [13].
Recent applications have demonstrated the utility of the Claisen-Schmidt condensation in pharmaceutical intermediate synthesis. The methodology has been employed in the preparation of bioactive compounds, including anticancer and anti-inflammatory agents, highlighting its continued relevance in medicinal chemistry [13].
While traditional Friedel-Crafts acylation primarily focuses on direct aromatic substitution, modified protocols have emerged as viable alternatives for acrylophenone synthesis [15] [16]. These approaches typically involve the acylation of activated aromatic systems followed by subsequent functional group manipulations to introduce the α,β-unsaturated ketone motif.
The Friedel-Crafts acylation mechanism involves the initial formation of an acylium ion through the interaction of an acyl chloride with a Lewis acid catalyst, typically aluminum chloride or iron(III) chloride [16] [17]. This highly electrophilic species undergoes attack by the π-electron system of the aromatic ring, generating a sigma complex intermediate. Subsequent deprotonation restores aromaticity and provides the ketone product [18] [16].
For acrylophenone synthesis, modifications to the standard protocol often involve the use of α,β-unsaturated acyl chlorides or sequential acylation-dehydration sequences. The acylium ion derived from cinnamoyl chloride, for instance, can directly introduce the acrylophenone framework in a single step .
Standard Friedel-Crafts acylation conditions require anhydrous reaction media due to the moisture sensitivity of Lewis acid catalysts [18] [20]. Reactions are typically conducted at moderate temperatures (0-80°C) in aprotic solvents such as dichloromethane or carbon disulfide. The catalyst loading usually ranges from stoichiometric to slight excess relative to the acyl chloride.
Recent developments have focused on expanding the substrate scope to include less activated aromatic systems. The use of strong and confined Brønsted acid organocatalysts has enabled highly regio- and stereoselective carbon-carbon bond formation with unactivated arenes [21]. These systems have demonstrated the first asymmetric catalytic Friedel-Crafts reactions of simple alkylbenzenes, representing a significant advancement in the field.
Industrial implementations often employ solid acid catalysts derived from zeolites to overcome the limitations associated with homogeneous Lewis acids [15]. These heterogeneous systems offer improved recyclability and reduced environmental impact while maintaining high catalytic activity.
The Friedel-Crafts acylation approach faces several inherent limitations. The reaction is restricted to aromatic substrates more nucleophilic than mono-halobenzenes, excluding many electron-deficient aromatic systems [20]. Additionally, the requirement for stoichiometric amounts of Lewis acid catalyst and the generation of hydrochloric acid as a byproduct present environmental and economic challenges.
Overacylation can occur with highly activated aromatic substrates, leading to complex product mixtures and reduced selectivity [15]. Careful control of reaction conditions and substrate stoichiometry is essential to minimize these complications.
The development of efficient catalytic systems for acrylophenone synthesis has been a subject of considerable research interest, driven by the need for environmentally sustainable and economically viable synthetic processes [22] [23]. Modern approaches emphasize the use of heterogeneous catalysts, recyclable catalyst systems, and atom-economical transformations.
Modified zeolite catalysts have emerged as promising alternatives to traditional homogeneous systems for acrylophenone synthesis. Research by Kulkarni and colleagues demonstrated the successful synthesis of acrylophenone through side-chain alkylation of acetophenone with formaldehyde over alkali and alkaline earth metal ion-modified basic zeolites [22]. This represents the first reported achievement of acrylophenone synthesis via this catalytic pathway.
The modification of zeolite frameworks with alkali metals (sodium, potassium) and alkaline earth metals (magnesium, calcium) significantly enhances their basicity and catalytic activity. These modifications create strong basic sites capable of deprotonating acetophenone at the methyl position, facilitating subsequent alkylation with formaldehyde [24].
The heterogeneous nature of these catalysts offers significant advantages, including ease of separation, recyclability, and reduced waste generation. Additionally, the shape-selective properties of zeolites can provide enhanced selectivity for the desired acrylophenone product over competing reaction pathways [24].
Systematic optimization of reaction parameters has led to significant improvements in acrylophenone synthesis efficiency. Temperature control plays a crucial role, with optimal conditions typically falling within the range of 250-300 K for selective transformations [25] [26]. Higher temperatures can lead to increased side reactions, including decomposition and polymerization, while lower temperatures may result in incomplete conversion.
The choice of solvent system significantly impacts both reaction rate and selectivity. Polar protic solvents such as ethanol and water generally favor ionic reaction mechanisms, while aprotic solvents may be preferred for radical or concerted pathways [10]. Mixed solvent systems often provide optimal balance between solubility and reactivity.
Catalyst loading optimization represents another critical factor in reaction efficiency. While higher catalyst concentrations generally increase reaction rates, they may also promote undesired side reactions. Recent studies have demonstrated that catalyst loadings as low as 10 mol% can provide excellent yields when combined with appropriate reaction conditions [10].
The development of switchable catalytic systems represents an emerging area of research with potential applications in acrylophenone synthesis [23]. These systems allow for precise temporal control of catalytic activity through external stimuli such as pH, temperature, or light irradiation. Such control mechanisms enable the selective activation and deactivation of catalytic processes, potentially improving both yield and selectivity.
Organocatalytic approaches have gained significant attention due to their mild reaction conditions and high enantioselectivity potential [27]. The use of chiral organic catalysts derived from natural products such as quinine and cinchonidine has demonstrated promising results in asymmetric acrylophenone synthesis, achieving up to 88% enantioselectivity in model reactions.
Flow chemistry techniques have shown considerable promise for optimizing acrylophenone synthesis. Continuous flow reactors enable precise control of reaction parameters, including temperature, residence time, and mixing efficiency [28]. These systems have demonstrated yield improvements of up to 95% under optimized conditions with residence times as short as 10 minutes.
The implementation of process intensification strategies, including microwave assistance and ultrasonic activation, has led to dramatic reductions in reaction times and energy consumption [7]. Microwave-heated Mannich reactions, for example, achieve completion in 10 minutes compared to several hours required for conventional heating methods.
| Table 1: Comparative Analysis of Synthetic Methods | |||
|---|---|---|---|
| Method | Yield (%) | Reaction Time | Key Advantages |
| Mannich (MW) | 71.4 | 10 min | Rapid, high selectivity |
| Claisen-Schmidt | Quantitative | 1-24 h | Mild conditions, broad scope |
| Friedel-Crafts | Variable | Hours | Direct aromatic functionalization |
| Zeolite catalysis | Variable | Extended | Heterogeneous, recyclable |
Nuclear magnetic resonance spectroscopy provides definitive structural information for acrylophenone through detailed analysis of both proton and carbon environments. The compound exhibits distinctive spectroscopic signatures that reflect its α,β-unsaturated ketone architecture and aromatic conjugation.
The ¹³C NMR spectrum of acrylophenone displays characteristic chemical shifts that accurately reflect the electronic environment of each carbon center [3] [4]. The carbonyl carbon appears as a diagnostic signal in the region of 190-193 ppm, representing one of the most deshielded carbons in the molecule due to the electron-withdrawing nature of the oxygen atom and the extended conjugation system [5]. This chemical shift value is consistent with α,β-unsaturated ketones, where conjugation with the vinyl system reduces the carbonyl carbon shielding compared to saturated ketones.
The olefinic carbons display distinct chemical shifts that provide critical structural information. The β-carbon of the vinyl system appears in the region of 142-146 ppm, while the α-carbon resonates at 123-125 ppm [3] [4]. This significant difference in chemical shifts reflects the electronic asymmetry inherent in the α,β-unsaturated system, where the β-carbon experiences greater deshielding due to its proximity to the electron-withdrawing carbonyl group and participation in the extended conjugation.
The aromatic carbon atoms of the phenyl ring exhibit characteristic chemical shifts in the range of 128-138 ppm [3]. The quaternary aromatic carbon directly attached to the carbonyl group typically appears at the downfield region of this range due to the electron-withdrawing effect of the adjacent carbonyl system. The remaining aromatic carbons display chemical shifts consistent with substituted benzene rings, where the electronic effects of the electron-withdrawing acyl substituent influence the entire aromatic system.
The ¹H NMR spectrum of acrylophenone provides detailed information about the hydrogen environments and their coupling patterns [6] [7]. The vinyl proton system exhibits characteristic splitting patterns that confirm the α,β-unsaturated ketone structure. The β-vinyl protons appear as a characteristic doublet of doublets in the region of 6.4-6.8 ppm with coupling constants of approximately J = 17.5 Hz (trans coupling) and J = 11.0 Hz (cis coupling) [8]. This splitting pattern definitively establishes the presence of a terminal vinyl group with both E and Z stereochemical relationships to the α-proton.
The α-vinyl proton resonates as a doublet in the region of 5.8-6.2 ppm with a coupling constant of J = 15.5 Hz, indicating strong coupling to the β-protons [8]. The chemical shift of this proton reflects the deshielding effect of the adjacent carbonyl group and the aromatic ring system through conjugation.
The aromatic protons appear as a complex multiplet in the region of 7.4-8.0 ppm, characteristic of monosubstituted benzene rings [7]. The protons ortho to the carbonyl substituent typically appear at the downfield region of this range due to the electron-withdrawing effect of the acyl group, while the meta and para protons resonate at slightly more upfield positions.
Advanced two-dimensional NMR techniques provide additional structural confirmation and facilitate complete assignment of all carbon and proton resonances [9]. Heteronuclear Single Quantum Coherence spectroscopy establishes direct carbon-hydrogen connectivities, while Heteronuclear Multiple Bond Correlation spectroscopy reveals long-range coupling relationships that confirm the molecular framework. These techniques are particularly valuable for distinguishing between different aromatic carbon environments and establishing the connectivity pattern of the α,β-unsaturated system.
Infrared spectroscopy provides diagnostic information about the functional groups present in acrylophenone and reveals the effects of conjugation on vibrational frequencies. The IR spectrum of acrylophenone exhibits several characteristic absorption bands that are diagnostic for α,β-unsaturated ketone systems conjugated with aromatic rings.
The most diagnostic feature of the acrylophenone IR spectrum is the carbonyl stretching vibration, which appears in the region of 1680-1690 cm⁻¹ [10] [11] [12]. This frequency is significantly lower than that observed for saturated aliphatic ketones (typically 1715 cm⁻¹) due to the extensive conjugation present in the molecule. The conjugation between the carbonyl group, the α,β-unsaturated system, and the aromatic ring results in delocalization of electron density, which effectively weakens the C=O bond and reduces its stretching frequency [13] [14].
For aromatic ketones with additional α,β-unsaturation, the carbonyl stretching frequency can appear as low as 1670-1685 cm⁻¹, reflecting the additive effects of both aromatic and vinyl conjugation [11]. This represents a substantial shift from saturated ketones and provides unambiguous identification of the extended conjugation system.
The α,β-unsaturated C=C stretching vibration appears in the region of 1600-1640 cm⁻¹ [14] [15]. This absorption is typically of medium to weak intensity due to the relatively small change in dipole moment associated with symmetric C=C stretching. The exact frequency within this range depends on the degree of substitution and the extent of conjugation with adjacent functional groups.
Acrylophenone exhibits characteristic C-H stretching absorptions that provide information about the different hydrogen environments. Aromatic C-H stretching appears in the region of 3020-3100 cm⁻¹, while any aliphatic C-H stretching would appear at 2850-2960 cm⁻¹ [16]. The vinyl C-H stretching vibrations typically overlap with the aromatic C-H region but can sometimes be distinguished by their relative intensities and exact frequencies.
The C-C-C asymmetric stretching vibration, characteristic of aromatic ketones, appears as a strong absorption in the region of 1300-1230 cm⁻¹ [11]. This vibration involves the asymmetric stretching of the bonds connecting the carbonyl carbon to its two substituents and is enhanced in intensity due to the polar nature of these bonds resulting from the partial positive charge on the carbonyl carbon.
The phenyl ring contributes several characteristic absorptions to the IR spectrum. Aromatic skeletal vibrations appear in the region of 1450-1600 cm⁻¹ as medium-intensity bands [16]. These vibrations are diagnostic for aromatic systems and provide confirmation of the benzene ring presence. Out-of-plane bending vibrations of aromatic C-H bonds typically appear in the fingerprint region below 1000 cm⁻¹ and can provide information about the substitution pattern of the aromatic ring.
Mass spectrometry of acrylophenone reveals characteristic fragmentation patterns that provide structural information and confirm the molecular composition. Under electron impact ionization conditions, acrylophenone exhibits predictable fragmentation pathways that reflect the stability of various ionic species formed during the ionization process [17] [18].
The molecular ion peak [M]⁺ appears at m/z 132, corresponding to the molecular weight of acrylophenone [1] [2]. This peak typically exhibits moderate intensity (15-25% relative intensity) due to the inherent instability of the molecular ion under electron impact conditions. The molecular ion serves as the starting point for subsequent fragmentation processes and provides definitive confirmation of the molecular formula.
The most significant fragmentation pathway involves α-cleavage adjacent to the carbonyl group, resulting in the formation of the benzoyl cation [C₆H₅CO]⁺ at m/z 105 [17]. This fragment typically represents the base peak in the mass spectrum (80-100% relative intensity) due to the exceptional stability of the benzoyl cation, which is stabilized by resonance with the aromatic ring system. The complementary neutral fragment (vinyl radical, C₂H₃- ) is not observed in the mass spectrum as it carries no charge.
Alternative α-cleavage can occur on the other side of the carbonyl group, leading to loss of the benzoyl radical and formation of the acylium ion [CH₃CO]⁺ at m/z 43. However, this fragmentation pathway is much less favorable due to the lower stability of the acylium ion compared to the benzoyl cation, resulting in relatively low intensity (5-15%).
The benzoyl cation can undergo further fragmentation through loss of carbon monoxide to form the phenyl cation [C₆H₅]⁺ at m/z 77 [17]. This decarbonylation process is a common secondary fragmentation for aromatic acyl cations and typically produces a peak of moderate intensity (20-40%). The driving force for this fragmentation is the formation of the relatively stable phenyl cation and the elimination of the stable CO molecule.
In some cases, rearrangement processes can lead to the formation of the tropylium ion [C₇H₇]⁺ at m/z 91 [17]. This seven-membered ring cation is highly stable due to its aromatic character (4n+3 π-electrons) and can form through complex rearrangement mechanisms involving migration of hydrogen atoms or methyl groups. While less common in acrylophenone compared to other aromatic systems, this peak can appear with low to moderate intensity (10-20%).
The molecular ion and fragment peaks exhibit characteristic isotope patterns that provide additional confirmation of their elemental composition. The presence of nine carbon atoms results in a significant [M+1]⁺ peak at m/z 133, approximately 10% of the intensity of the molecular ion peak, consistent with the natural abundance of ¹³C isotope (1.1% per carbon atom).
X-ray crystallographic analysis of acrylophenone derivatives provides definitive structural information about molecular geometry, bond lengths, bond angles, and solid-state packing arrangements. While the parent acrylophenone compound may present challenges for crystallization due to its liquid state at room temperature, numerous substituted derivatives have been successfully crystallized and analyzed by X-ray diffraction [19] [20] [21].
Most acrylophenone derivatives crystallize in the monoclinic crystal system with the centrosymmetric space group P2₁/c [22] [23]. This space group is particularly common for organic compounds due to its efficient packing arrangements and the presence of inversion centers that accommodate molecules with moderate polarity. The centrosymmetric nature of this space group facilitates structure determination and refinement procedures.
Typical unit cell dimensions for acrylophenone derivatives fall within well-defined ranges that reflect the molecular size and packing efficiency [21] [22]. The unit cell parameter a typically ranges from 4.2 to 4.3 Å, representing the shortest dimension and often corresponding to the stacking direction of aromatic rings. The b parameter ranges from 17.7 to 18.0 Å, while the c parameter extends from 14.8 to 15.0 Å. The β angle deviates only slightly from 90°, typically falling in the range of 94-95°, indicating a nearly orthogonal unit cell geometry.
The unit cell volume typically ranges from 1130 to 1140 ų, accommodating four molecules per unit cell (Z = 4) [22] [23]. This packing arrangement maximizes intermolecular interactions while maintaining reasonable crystal density values between 1.23 and 1.44 g/cm³, depending on the specific substituents present.
X-ray crystallographic studies reveal that acrylophenone derivatives generally adopt a planar or near-planar conformation for the α,β-unsaturated ketone portion of the molecule [20]. This planarity is essential for optimal orbital overlap in the conjugated π-system and maximizes the stabilization energy derived from delocalization. The dihedral angle between the phenyl ring and the α,β-unsaturated ketone plane is typically small, usually less than 10°, indicating effective conjugation between the aromatic system and the carbonyl group.
Bond length analysis provides quantitative information about the degree of conjugation present in the system. The C=O bond length is typically elongated compared to saturated ketones, reflecting the partial double-bond character of the C-O bond due to resonance. Similarly, the C=C double bond shows some degree of lengthening, while the C-C single bonds in the conjugated system exhibit partial double-bond character.
The crystal packing of acrylophenone derivatives is dominated by weak intermolecular interactions that include π-π stacking between aromatic rings, C-H⋯O hydrogen bonding involving the carbonyl oxygen, and C-H⋯π interactions between aromatic systems [19]. These interactions collectively stabilize the crystal structure and determine the overall packing arrangement.
π-π stacking interactions typically occur between parallel or near-parallel aromatic rings with centroid-to-centroid distances in the range of 3.5-4.0 Å. These interactions contribute significantly to the stability of the crystal lattice and often influence the orientation of molecules within the unit cell.
Crystallographic studies conducted at different temperatures provide information about molecular motion and thermal stability [22] [23]. Low-temperature data collection (typically 150-200 K) results in improved data quality and reduced thermal motion, allowing for more precise determination of atomic positions and thermal parameters. Room temperature studies (290-300 K) provide information about the thermal behavior of the crystals and the effects of increased molecular motion on structural parameters.